molecular formula C7H5ClIN3 B578001 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363382-83-5

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B578001
CAS No.: 1363382-83-5
M. Wt: 293.492
InChI Key: WIXMDANEMIOPSA-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes both chlorine and iodine atoms, making it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

The synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrrolo[2,3-D]pyrimidine core, followed by selective halogenation. For instance, the compound can be synthesized by dissolving 4-chloro-7H-pyrrolo[2,3-D]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by filtration and washing to obtain the desired product .

Chemical Reactions Analysis

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can be compared with other halogenated pyrrolo[2,3-D]pyrimidine derivatives, such as:

Properties

IUPAC Name

4-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(8)10-3-11-7(4)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXMDANEMIOPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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